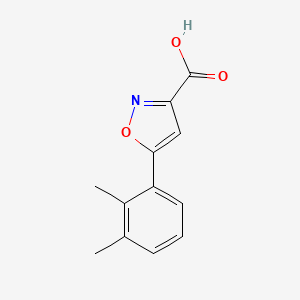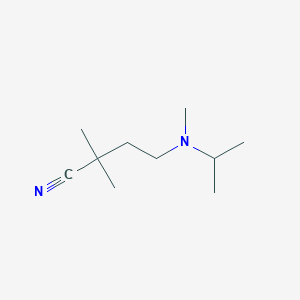
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is an organic compound that features a nitrile group attached to a butane backbone, with an isopropyl(methyl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The isopropyl(methyl)amino group can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylbutanenitrile: Lacks the isopropyl(methyl)amino substituent, resulting in different chemical properties and reactivity.
Isopropylamine: A simpler amine without the nitrile group, used in various industrial applications.
Methylamine: Another simple amine, differing in its substituents and reactivity.
Uniqueness
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is unique due to the combination of its nitrile and isopropyl(methyl)amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-[methyl(propan-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C10H20N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-7H2,1-5H3 |
Clave InChI |
SCUBVRKRGSWLSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCC(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


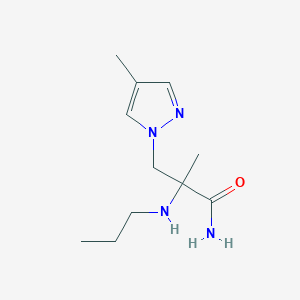

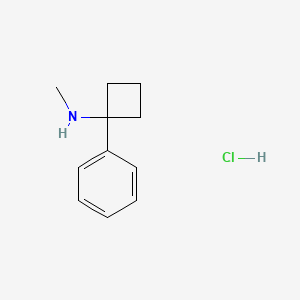


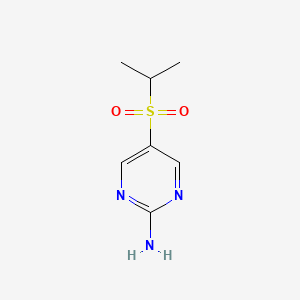
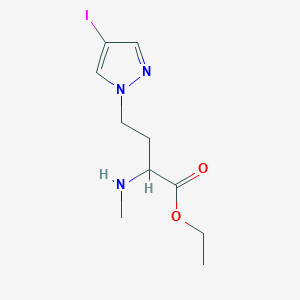
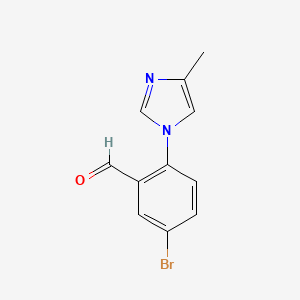
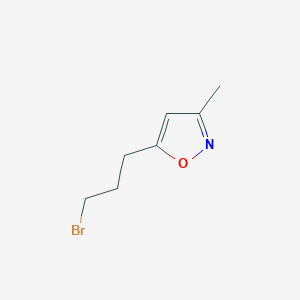
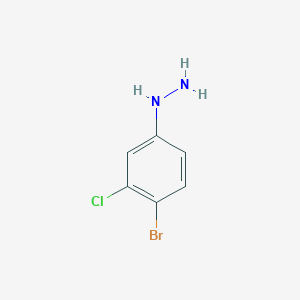
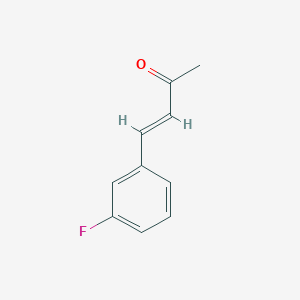
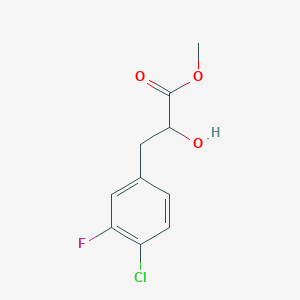
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
